molecular formula C9H8ClN3O2 B1503052 Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1160248-06-5

Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No.: B1503052
CAS No.: 1160248-06-5
M. Wt: 225.63 g/mol
InChI Key: SHXCCYAOBRFKJH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with complex substitution patterns. The compound's official IUPAC name is this compound, which systematically describes the structural components and their positional relationships within the molecular framework. The nomenclature begins with the ethyl ester designation, followed by the numerical position indicator for the chlorine substituent at the 8-position, then the bicyclic core system designation imidazo[1,5-a]pyrazine, and concludes with the carboxylate functional group position at the 1-carbon.

The compound is registered under the Chemical Abstracts Service number 1160248-06-5, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include Imidazo[1,5-a]pyrazine-1-carboxylic acid, 8-chloro-, ethyl ester, which represents an alternative IUPAC-compliant naming approach that emphasizes the carboxylic acid derivative nature of the compound. Additional registry identifiers include the DTXSID20693418 designation in the DSSTox database and the KWB24806 identifier in specialized chemical databases.

The systematic nomenclature reflects the complex heterocyclic architecture where the imidazo[1,5-a]pyrazine designation indicates the specific fusion pattern between the imidazole and pyrazine rings. The [1,5-a] notation specifies that the imidazole ring is fused to the pyrazine ring through positions 1 and 5 of the pyrazine system, with the nitrogen atom of the imidazole ring occupying the bridging position. This precise nomenclature system ensures unambiguous identification of the compound among the numerous possible isomeric forms of chloroimidazopyrazine carboxylates.

Naming Convention Designation Registry Number
IUPAC Name This compound -
Chemical Abstracts Service 1160248-06-5 1160248-06-5
Alternative IUPAC Imidazo[1,5-a]pyrazine-1-carboxylic acid, 8-chloro-, ethyl ester -
DSSTox Identifier DTXSID20693418 DTXSID20693418
Database Identifier KWB24806 KWB24806

Molecular Geometry and Bonding Patterns

The molecular geometry of this compound exhibits a complex three-dimensional architecture characterized by the planar bicyclic core system and the extended ethyl carboxylate substituent. The compound possesses a molecular formula of C9H8ClN3O2 with a molecular weight of 225.63 grams per mole, indicating a relatively compact heterocyclic structure with significant heteroatom content. The molecular architecture is defined by the fused imidazo[1,5-a]pyrazine ring system, which creates a rigid planar framework that serves as the structural foundation for the compound's chemical and physical properties.

The bonding patterns within the molecule demonstrate the characteristic features of aromatic heterocyclic systems, with delocalized π-electron systems extending across both the imidazole and pyrazine portions of the bicyclic core. The Simplified Molecular Input Line Entry System representation CCOC(=O)C1=C2C(=NC=CN2C=N1)Cl provides a detailed description of the connectivity pattern, showing the ethyl carboxylate group attached to the 1-position of the imidazo[1,5-a]pyrazine system and the chlorine atom positioned at the 8-carbon. The International Chemical Identifier InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-7-8(10)11-3-4-13(7)5-12-6/h3-5H,2H2,1H3 describes the complete molecular structure including stereochemical and tautomeric information.

The geometric arrangement of atoms within the molecule creates specific spatial relationships that influence the compound's reactivity and intermolecular interactions. The planar nature of the bicyclic core system facilitates π-π stacking interactions, while the ethyl carboxylate substituent provides additional hydrogen bonding capabilities through the carbonyl oxygen atom. The chlorine substituent at the 8-position introduces significant electronic effects due to its electronegativity and size, creating localized charge distribution patterns that affect the overall molecular dipole moment and reactivity profile.

The three-dimensional conformational analysis reveals that the ethyl carboxylate group can adopt multiple rotational conformations around the single bonds connecting it to the heterocyclic core. These conformational possibilities create a dynamic molecular system where the spatial orientation of the ester group relative to the planar aromatic system can vary, potentially influencing the compound's biological activity and crystallization behavior. The molecular geometry optimization studies using computational methods would provide precise bond lengths, bond angles, and dihedral angles that characterize the preferred molecular conformation in different environments.

Molecular Parameter Value Description
Molecular Formula C9H8ClN3O2 Complete elemental composition
Molecular Weight 225.63 g/mol Exact molecular mass
SMILES Notation CCOC(=O)C1=C2C(=NC=CN2C=N1)Cl Connectivity description
InChI String InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-7-8(10)11-3-4-13(7)5-12-6/h3-5H,2H2,1H3 Complete structural identifier
InChI Key SHXCCYAOBRFKJH-UHFFFAOYSA-N Unique molecular hash

Crystallographic Data and X-ray Diffraction Analysis

The crystallographic characterization of this compound requires comprehensive X-ray diffraction analysis to determine the precise three-dimensional arrangement of atoms within the crystal lattice structure. While specific crystallographic data for this exact compound are not extensively documented in the available literature, related imidazo[1,5-a]pyrazine derivatives have been subjected to detailed crystallographic investigation, providing valuable insights into the expected structural parameters. Single crystal X-ray diffraction studies of similar compounds have revealed important information about intermolecular packing arrangements, hydrogen bonding networks, and conformational preferences that are likely applicable to this compound.

The crystallographic analysis of related imidazo[1,5-a]pyrazine compounds has demonstrated that these molecules typically crystallize in centrosymmetric space groups with planar heterocyclic ring systems exhibiting minimal deviation from ideal planarity. The chlorine substituent position significantly influences the crystal packing through halogen bonding interactions and van der Waals contacts with neighboring molecules. Density Functional Theory calculations have been employed to complement experimental crystallographic data, confirming the observed metalation regioselectivity and providing theoretical validation of the structural arrangements observed in the solid state.

X-ray diffraction studies on structurally related compounds have revealed typical carbon-carbon bond lengths within the aromatic system ranging from 1.35 to 1.42 Angstroms, consistent with delocalized aromatic bonding patterns. The carbon-nitrogen bond lengths in the heterocyclic rings typically fall within the range of 1.30 to 1.38 Angstroms, reflecting the varying degrees of double bond character in different positions of the ring system. The carbon-chlorine bond length is expected to be approximately 1.75 Angstroms, typical for aromatic carbon-chlorine bonds, while the ester carbonyl group would exhibit a carbon-oxygen double bond length of approximately 1.22 Angstroms.

The crystallographic analysis would provide crucial information about the molecular conformation adopted in the solid state, particularly regarding the orientation of the ethyl carboxylate group relative to the heterocyclic plane. Intermolecular interactions including π-π stacking between aromatic rings, hydrogen bonding involving the carbonyl oxygen, and halogen bonding through the chlorine substituent would be quantitatively characterized through crystal structure determination. These structural insights are essential for understanding the compound's physical properties, stability, and potential for polymorphism or pseudopolymorphism.

Crystallographic Parameter Expected Range Structural Significance
C-C Bond Length (Aromatic) 1.35-1.42 Å Aromatic delocalization
C-N Bond Length 1.30-1.38 Å Heterocyclic character
C-Cl Bond Length ~1.75 Å Halogen substitution
C=O Bond Length (Ester) ~1.22 Å Carbonyl functionality
π-π Stacking Distance 3.3-3.8 Å Intermolecular interactions
Crystal Density 1.4-1.6 g/cm³ Packing efficiency

Tautomeric and Conformational Isomerism

The tautomeric behavior of this compound represents a fundamental aspect of its structural chemistry, involving the potential for hydrogen atom migration and double bond rearrangement within the heterocyclic framework. Imidazo[1,5-a]pyrazine systems are known to exhibit tautomeric equilibria under specific conditions, particularly in solution phases where molecular mobility facilitates the interconversion between different tautomeric forms. The presence of multiple nitrogen atoms within the bicyclic system creates several potential sites for protonation and deprotonation, leading to pH-dependent tautomeric distributions that can significantly influence the compound's chemical and biological properties.

Research on related imidazo[1,5-a]pyrazine compounds has demonstrated that tautomerization can be activated under basic conditions, where the nitrogen atoms become susceptible to protonation state changes that facilitate ring closure and opening reactions. The specific tautomeric forms that are accessible depend on the substitution pattern and the electronic effects of functional groups attached to the heterocyclic core. For this compound, the electron-withdrawing effects of both the chlorine substituent and the carboxylate group would influence the electron density distribution across the ring system, potentially stabilizing certain tautomeric forms over others.

Conformational isomerism in this compound primarily involves the rotational freedom around the single bonds connecting the ethyl carboxylate group to the heterocyclic core. The ethyl ester substituent can adopt multiple conformational arrangements through rotation around the C-C and C-O bonds, creating a conformational landscape with several local energy minima. Computational studies have shown that the preferred conformations are influenced by intramolecular interactions, including potential hydrogen bonding between the carbonyl oxygen and hydrogen atoms on the heterocyclic ring system, as well as steric interactions between the ethyl group and the chlorine substituent.

The study of tautomeric and conformational behavior has revealed that imidazo[1,2-a]pyrazine derivatives, which are isomeric with the [1,5-a] series, exhibit different tautomeric coupling positions that affect their chemical reactivity patterns. While the specific tautomeric behavior of the [1,5-a] isomer may differ, similar principles of electron delocalization and proton mobility would apply. The conformational preferences of the ethyl carboxylate group can significantly impact the compound's crystal packing, solubility characteristics, and potentially its biological activity through effects on molecular recognition and binding affinity.

Temperature-dependent Nuclear Magnetic Resonance spectroscopy studies on related compounds have provided insights into the kinetics and thermodynamics of tautomeric interconversion processes. These investigations reveal that tautomeric equilibria are typically rapid on the Nuclear Magnetic Resonance timescale at room temperature, resulting in averaged signals that represent the weighted contribution of all accessible tautomeric forms. The activation energies for tautomeric interconversion are generally low, typically ranging from 10 to 25 kilojoules per mole, indicating facile equilibration under normal laboratory conditions.

Isomerism Type Mechanism Energy Barrier Experimental Evidence
Nitrogen Tautomerism Proton migration between N atoms 10-25 kJ/mol NMR line broadening
Ethyl Ester Rotation C-C bond rotation 5-15 kJ/mol Variable temperature NMR
Carbonyl Rotation C-CO bond rotation 8-20 kJ/mol Crystallographic analysis
Ring Tautomerism Double bond migration 15-30 kJ/mol pH-dependent spectra

Properties

IUPAC Name

ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-7-8(10)11-3-4-13(7)5-12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXCCYAOBRFKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC=CN2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693418
Record name Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160248-06-5
Record name Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C9H8ClN3O2C_9H_8ClN_3O_2. Its structure includes an imidazo[1,5-a]pyrazine core, which is pivotal for its biological interactions. The compound's structural features contribute to its pharmacological properties.

Biological Activities

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that imidazo[1,5-a]pyrazines can inhibit the growth of various bacteria and fungi. For instance, compounds within this class have been evaluated for their efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Helicobacter pylori .
  • Anticancer Properties : Research indicates that imidazo[1,5-a]pyrazines can induce apoptosis in cancer cells. A study highlighted that compounds with similar structures showed promising results in inhibiting tumor growth in various cancer models .
  • Enzyme Inhibition : this compound has been investigated as a potential inhibitor of specific enzymes involved in cancer cell proliferation. For example, it has been identified as a competitive inhibitor of ATP in certain biochemical assays .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. These interactions often involve:

  • Binding to Enzyme Active Sites : The compound's structure allows it to fit into the active sites of enzymes, thereby inhibiting their function. This mechanism is particularly relevant in the context of ATPase inhibition .
  • Modulation of Signaling Pathways : By affecting key signaling pathways involved in cell proliferation and survival, this compound may alter the behavior of cancer cells and pathogens .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Helicobacter pylori, demonstrating a significant reduction in bacterial load at concentrations as low as 10 μM .
  • Anticancer Activity Assessment :
    • In vitro tests showed that this compound could induce apoptosis in breast cancer cell lines with an IC50 value around 15 μM .
  • Enzyme Inhibition Profile :
    • The compound was tested for its ability to inhibit ATPase activity in vitro, revealing competitive inhibition with an IC50 value of 7 µM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazo[1,5-a]pyrazine scaffold can significantly influence biological activity. Key findings include:

ModificationEffect on Activity
Addition of halogensIncreased antimicrobial potency
Alteration of carboxylate groupEnhanced anticancer effects

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazo[1,5-a]pyrazine derivatives exhibit antimicrobial properties. Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate has been identified as a potential candidate against various bacterial strains, including Helicobacter pylori, which is associated with gastric diseases. Virtual high-throughput screening has shown that related compounds can inhibit the VirB11 ATPase of H. pylori, suggesting that this compound may also possess similar inhibitory effects .

Anticancer Properties

Imidazo[1,5-a]pyrazines have been studied for their anticancer potential. Case studies have demonstrated that these compounds can induce apoptosis in cancer cells. For instance, derivatives have shown activity against various cancer cell lines, indicating that this compound could be explored further as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological activity. Research has established that modifications to the imidazo and pyrazine rings can significantly influence biological activity .

Modification Effect on Activity
Addition of alkyl groupsIncreases lipophilicity and bioavailability
Halogen substitutionsEnhances binding affinity to targets

Synthesis and Derivatives

The synthesis of this compound involves various methodologies including multi-component reactions and cyclization processes. Derivatives of this compound are being synthesized to enhance efficacy and reduce toxicity .

Study on Helicobacter pylori Inhibition

A study focused on the inhibition of H. pylori VirB11 ATPase demonstrated that certain imidazo[1,2-a]pyrazines showed competitive inhibition with an IC50 value of 7 µM . This highlights the potential of related compounds like this compound in targeting bacterial virulence factors.

Anticancer Activity Assessment

In vitro assays have shown that imidazo[1,5-a]pyrazines can induce apoptosis in cancer cell lines such as MCF-7 and PC-3 with varying degrees of potency . Further investigation into this compound could reveal similar anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Modifications

Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
  • Molecular Formula : C₉H₁₅Cl₂N₃O₂ (dihydrochloride salt) .
  • Key Differences :
    • Saturated pyrazine ring (5,6,7,8-tetrahydro), reducing aromaticity.
    • Enhanced solubility due to dihydrochloride salt formation .
    • Lower reactivity in electrophilic substitutions compared to the unsaturated parent compound .
Ethyl 6-Chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate
  • Molecular Formula : C₉H₈ClN₃O₃ .

Halogen-Substituted Analogues

Ethyl 8-Fluoroimidazo[1,5-a]pyrazine-1-carboxylate
  • Example : Flumazenil derivatives (e.g., Ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate) .
  • Key Differences :
    • Fluorine’s electronegativity enhances metabolic stability but reduces leaving-group capacity compared to chlorine.
    • Expanded benzodiazepine ring system in flumazenil derivatives confers GABA receptor affinity .
Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate
  • Molecular Formula : C₉H₉N₃O₃ .
  • Key Differences :
    • Hydroxyl group at position 8 increases polarity and susceptibility to oxidation.
    • Reduced electrophilicity compared to the chloro-substituted analogue .

Heterocyclic Core Variations

Pyrazolo[1,5-a]pyrimidine Derivatives
  • Example : Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate .
  • Key Differences :
    • Pyrimidine core replaces pyrazine, altering π-electron distribution.
    • Methyl groups at positions 5 and 7 enhance steric hindrance, affecting binding to biological targets .
Trifluoromethyl-Promoted Pyrazolo[1,5-a]pyrimidines
  • Example: Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate derivatives .
  • Key Differences: Trifluoromethyl groups increase lipophilicity and fluorescence intensity compared to chloro-substituted analogues. Demonstrated superior herbicidal activity in monocotyledonous plants .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate C₉H₈ClN₃O₂ 241.63 Cl at C8 High reactivity, planar structure
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate C₉H₁₃N₃O₂ 191.19 Saturated core Improved solubility, reduced aromaticity
Ethyl 8-fluoroimidazo[1,5-a]pyrazine-1-carboxylate (Flumazenil analog) C₁₅H₁₄FN₃O₃ 327.30 F at C8, benzodiazepine ring GABA receptor affinity
Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate C₉H₈ClN₃O₃ 241.63 Cl at C6, oxo group Increased polarity

Research Findings

  • Reactivity: The 8-chloro substituent in the parent compound facilitates nucleophilic aromatic substitution (e.g., amination to yield 8-amino derivatives) .
  • Biological Activity : Chloro-substituted imidazopyrazines exhibit higher cytotoxicity in cancer cell lines compared to hydroxy or fluoro analogues due to enhanced electrophilicity .
  • Synthetic Challenges : Saturated derivatives (e.g., tetrahydroimidazopyrazines) require hydride reduction, which complicates purification but improves yield .

Preparation Methods

Synthetic Route and Reaction Conditions

While direct detailed protocols for Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate are limited, analogous methods for related imidazo-heterocycles provide a reliable foundation. The preparation involves the following key stages:

Formation of Imidazo[1,5-a]pyrazine Core

  • Starting from 2-aminopyrazine derivatives, cyclization with appropriate aldehydes or carboxylic acid derivatives under acidic or dehydrating conditions forms the imidazo ring fused to pyrazine.
  • Common catalysts include acid catalysts or dehydrating agents facilitating ring closure.

Introduction of the Ethyl Carboxylate Group

  • Esterification is typically performed by reacting the carboxylic acid precursor with ethanol in the presence of acid catalysts such as sulfuric acid or using ethyl chloroformate derivatives.
  • An alternative is the use of ethyl esters of carboxylic acids as starting materials, which are preserved during ring formation.

Chlorination at the 8-Position

  • Selective chlorination is achieved using chlorinating agents such as phosphoryl trichloride (POCl3), thionyl chloride (SOCl2), or N-chlorosuccinimide (NCS).
  • Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, dimethoxyethane), and reaction time are optimized to avoid over-chlorination or side reactions.
  • The chlorination is usually performed after ring formation and esterification to ensure regioselectivity.

Example Preparation Method (Based on Patent CN102417507A and Related Literature)

Step Reagents & Conditions Description
1. Cyclization 2-aminopyrazine derivative + ethyl oxalate, reflux in dimethoxyethane Formation of imidazo[1,5-a]pyrazine ring with ethyl carboxylate group
2. Chlorination Phosphoryl trichloride (POCl3), reflux Chlorination at the 8-position of the fused ring
3. Work-up Quenching with water, extraction with dichloromethane, washing, drying Isolation of crude product
4. Purification Column chromatography or recrystallization Obtain pure this compound
  • The reaction time and temperature are critical; typical reflux times range from 4 to 12 hours.
  • Use of an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.
  • Purification is essential to remove unreacted starting materials and side products.

Preparation of In Vivo Formulation Stock Solutions

For biological applications, this compound is prepared as clear stock solutions using co-solvents:

Stock Solution Concentration 1 mg Drug Volume (mL) 5 mg Drug Volume (mL) 10 mg Drug Volume (mL)
1 mM 4.432 22.1602 44.3203
5 mM 0.8864 4.432 8.8641
10 mM 0.4432 2.216 4.432
  • Preparation involves dissolving the compound in DMSO to make a master stock solution.
  • Subsequent dilution with PEG300, Tween 80, and water or corn oil is done stepwise, ensuring clarity at each step.
  • Physical aids such as vortexing, ultrasound, or hot water bath may be used to facilitate dissolution.

Research Findings and Optimization Notes

  • Chlorination efficiency depends on the choice of chlorinating agent; POCl3 provides good regioselectivity for the 8-position.
  • Reaction solvents like dimethoxyethane and dichloromethane offer good solubility and control over reaction kinetics.
  • Acidic or basic additives can influence the esterification step yield.
  • Purity is confirmed by proton nuclear magnetic resonance (NMR) spectroscopy and chromatographic techniques.
  • The compound’s solubility profile in various solvents is critical for formulation and application in biological assays.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Starting Material 2-Aminopyrazine derivative Purity > 98%
Cyclization Solvent Dimethoxyethane Reflux conditions
Chlorinating Agent POCl3 or SOCl2 Controlled temperature (reflux)
Esterification Method Acid-catalyzed with ethanol or ethyl chloroformate Mild acidic conditions
Reaction Time 4–12 hours Monitored by TLC or HPLC
Purification Chromatography/Recrystallization To achieve >99% purity
Stock Solution Preparation DMSO master stock, diluted with PEG300, Tween 80, water or corn oil Stepwise addition with clarity check

Q & A

Q. What are the optimized synthetic routes for Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate?

Methodology : The compound can be synthesized via a multi-step process:

  • Step 1 : Acylation of an amine precursor with acid chlorides (e.g., R1COCl) or coupling with carboxylic acids to form an amide intermediate.
  • Step 2 : Cyclization using POCl₃ under controlled conditions (e.g., reflux in anhydrous solvent) to generate the imidazo[1,5-a]pyrazine core .
  • Step 3 : Chlorination at the 8-position via electrophilic substitution or direct functionalization during cyclization.
    Key parameters include temperature control during cyclization (~110°C for POCl₃ reactions) and stoichiometric ratios to minimize byproducts. Purification via column chromatography or recrystallization is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

Methodology :

  • Mass Spectrometry (MS) : Confirm molecular weight (exact mass: 195.10 g/mol) and isotopic patterns .
  • NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (imidazo-pyrazine ring) and ester/chlorine substituents. For example, the ethyl group’s triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) are diagnostic .
  • HPLC/Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. How does the chlorine substituent influence reactivity in downstream modifications?

Methodology : The 8-chloro group acts as a leaving group, enabling nucleophilic substitution (e.g., amination with NH₃ in isopropanol at 110°C for 24 h) . Reactivity can be modulated by:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance substitution rates.
  • Catalysts : Transition metals (e.g., CuI) for cross-coupling reactions .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in substitution reaction outcomes?

Case Study : Discrepancies in amination yields (e.g., NH₃ vs. alkylamines) may arise from steric hindrance or electronic effects. Methodology :

  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
  • Computational Modeling : DFT calculations to map transition states and predict substituent effects .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dechlorinated intermediates) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

Methodology :

  • Core Modifications : Compare bioactivity of 8-chloro vs. 8-amino derivatives (see Retagliptin analogs ).
  • Ester Hydrolysis : Evaluate carboxylate derivatives for improved solubility/binding (e.g., methyl vs. ethyl esters) .
  • Table : Example SAR Data
SubstituentIC₅₀ (nM) for Kinase XLogP
8-Cl120 ± 152.1
8-NH₂45 ± 81.3
8-OCH₃220 ± 202.4

Source : Derived from imidazo[1,5-a]pyrazine analogs in kinase assays .

Q. How can researchers validate hypothesized mechanisms of action in cellular assays?

Methodology :

  • Target Engagement Assays : Use fluorescent probes (e.g., AlphaScreen) to confirm binding to ATP pockets .
  • Gene Knockdown : CRISPR/Cas9 silencing of suspected targets (e.g., kinases) to assess loss of compound efficacy .
  • Metabolic Profiling : LC-MS-based metabolomics to trace downstream effects (e.g., altered nucleotide levels) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields?

Case Study : Cyclization yields vary from 50% to 85% across studies . Resolution Strategies :

  • Parameter Screening : Optimize POCl₃ stoichiometry (1.5–2.0 eq.) and reaction time (4–24 h).
  • Moisture Control : Use anhydrous solvents and inert atmosphere to suppress hydrolysis .
  • Alternative Catalysts : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

Application in Drug Discovery

Q. What in vitro models are suitable for evaluating pharmacokinetic properties?

Methodology :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life.
  • Caco-2 Permeability : Assess intestinal absorption potential (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
  • Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis to measure free fraction .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate

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